6-Chloro-4-ethoxynicotinonitrile
Description
6-Chloro-4-ethoxynicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a chlorine atom at the 6-position, and an ethoxy group (-OCH₂CH₃) at the 4-position of the pyridine ring.
Notably, this compound is listed as discontinued by suppliers such as CymitQuimica , which may reflect challenges in synthesis, stability, or commercial demand. Its primary applications remain speculative, though nicotinonitrile derivatives are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-4-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-7-3-8(9)11-5-6(7)4-10/h3,5H,2H2,1H3 |
InChI Key |
PDUKLZRTQDLYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 6-Chloro-4-ethoxynicotinonitrile to other nicotinonitrile derivatives are critical for understanding its unique properties. Below is a comparative analysis based on substituent patterns, molecular parameters, and inferred reactivity:
Structural and Functional Comparison
Key Insights
Substituent Effects: The ethoxy group in this compound introduces greater steric bulk and electron-donating effects compared to methyl or chloro substituents in analogs. This may reduce nucleophilic substitution reactivity but enhance solubility in nonpolar solvents . Halogen Position: Compounds like 2,4-Dichloro-6-methylnicotinonitrile exhibit higher electrophilicity due to dual electron-withdrawing Cl groups, favoring reactions such as Suzuki couplings .
Functional Group Diversity: The methylthio group in 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile provides sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in oxygen- or chlorine-substituted analogs .
Commercial Availability: Both this compound and 6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) are discontinued , suggesting synthesis challenges or niche applications.
Inferred Physicochemical Properties
- Lipophilicity : Ethoxy and methylthio groups increase logP values compared to chloro or methyl substituents, impacting membrane permeability in drug design .
- Thermal Stability: Methyl-substituted analogs (e.g., 6-Chloro-4-methylnicotinonitrile) may exhibit higher stability due to reduced steric strain .
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